3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Beschreibung
3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the N-position and a thiophen-2-yl substituent at the 4-position of the quinoline core. For instance, related carboxamide derivatives with variations in aryl substituents (e.g., chlorophenyl, naphthyl) exhibit potent anticancer effects, including cytotoxicity against breast, ovarian, and prostate cancer cell lines .
Eigenschaften
IUPAC Name |
3-amino-4-thiophen-2-yl-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2/c1-13-11-14(2)22(15(3)12-13)28-24(29)23-21(26)20-19(18-9-6-10-30-18)16-7-4-5-8-17(16)27-25(20)31-23/h6,9-12H,4-5,7-8,26H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPDJIXGYORHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that belongs to the class of thienoquinoline derivatives. Its structural complexity suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including its effects on cancer cell lines and other relevant biological systems.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and includes a thienoquinoline core structure. The presence of an amino group and a mesityl substituent enhances its pharmacological potential.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3OS |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)C |
| InChI | InChI=1S/C20H21N3OS/c1-11-6-5-9-15(12(11)2)22-19(24)18-17(21)14-10-13-7-3-4-8-16(13)23-20(14)25-18/h5-6,9-10H,3-4,7-8,21H2,1-2H3,(H,22,24) |
| Predicted CCS (Ų) | 180.9 (for [M+H]+) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienoquinoline derivatives. Notably, research involving similar compounds has shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound exhibits cytotoxicity through the induction of apoptosis in cancer cells. For instance, a related compound was found to lower the cancer stem cell fraction in breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting that it may target resistant cancer cells effectively .
- Case Study : In a study evaluating the effects of thienoquinoline derivatives on breast cancer cells, it was observed that treatment led to a significant reduction in the percentage of cancer stem cells (CSCs). The MTT assay confirmed the cytotoxic effects, with flow cytometry revealing increased apoptotic markers post-treatment .
Research Findings Summary
The following table summarizes key findings from recent studies involving thienoquinoline derivatives:
Vergleich Mit ähnlichen Verbindungen
Cytotoxicity and Selectivity
- Compound 1 outperforms its naphthyl-substituted analog, achieving 50% cell viability reduction at a fivefold lower concentration (5 µM vs. 25 µM in MDA-MB-231 cells) . This highlights the importance of electron-withdrawing substituents (e.g., chloro, methyl) in enhancing potency.
- The mesityl group in the target compound could further optimize interactions with hydrophobic binding pockets in cancer-associated enzymes or receptors, though experimental validation is needed.
Mechanism of Action
- Compound 1 induces apoptosis in breast cancer cells and reduces cancer stem cell (CSC) populations by altering glycosphingolipid (GSL) expression, particularly increasing ganglioseries GSLs (e.g., GalNAcGM1b) in CSCs .
- In contrast, Compound 7 targets phosphoinositide-specific phospholipase C, disrupting cell proliferation and migration .
Pharmacokinetic and Physicochemical Properties
- Compound 1 has a molecular weight of 385.867 g/mol, within the "sweet spot" for drug development (300–500 g/mol), and demonstrates favorable solubility compared to more lipophilic analogs like naphthyl derivatives .
- The mesityl group’s bulk may improve metabolic stability but could reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step protocols, such as cyclocondensation of aminothiophene precursors with mesityl isocyanate. Critical conditions include temperature control (60–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts like DMAP. Slow reagent addition and moisture exclusion improve yields (≥65%). For analogs, catalytic hydrogenation (e.g., Pd/C under H₂) is used to reduce tetrahydroquinoline moieties .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Test solubility in DMSO, THF, and ethanol via saturation assays. Monitor stability by HPLC over 24–72 hours under varying pH (4–9) and temperatures (4–37°C). Include degradation products (e.g., oxidized thiophene rings) in reports .
Advanced Questions
Q. What strategies optimize synthetic routes when encountering low yields in the final cyclization step?
- Solvent Screening : Polar aprotic solvents (DMF, NMP) enhance cyclization efficiency.
- Catalyst Variation : Replace DMAP with DBU for sterically hindered intermediates.
- Microwave Assistance : Reduce reaction time (30–60 minutes) and improve yields by 15–20% .
Q. How can contradictions in NMR data (e.g., unexpected shifts or splitting) be resolved?
- Dynamic Effects : Check for tautomerism or rotamers using variable-temperature NMR.
- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* level).
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray analysis .
Q. What methodologies validate the compound’s biological target engagement in vitro?
- SPR/BLI : Measure binding kinetics (KD, kon/koff) to purified targets.
- Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm on-target effects.
- Metabolic Stability : Assess hepatic microsome half-life (e.g., human vs. mouse) .
Q. How should researchers handle stereochemical uncertainties in the tetrahydroquinoline core?
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- NOESY NMR : Identify spatial proximity of substituents.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation .
Methodological Notes
- Synthesis Replication : Always include microanalysis (C, H, N) for new derivatives to confirm purity ≥95% .
- Contradiction Analysis : Cross-validate conflicting spectral data with independent labs or computational tools .
- Safety : Use gloveboxes for moisture-sensitive steps and consult SDS for hazard mitigation (e.g., CAS 302575-69-5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
